![molecular formula C16H9ClN4O2 B2433616 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide CAS No. 865249-41-8](/img/structure/B2433616.png)
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide
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Overview
Description
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide, also known as OCAB or compound 25, is a small molecule inhibitor that has attracted significant interest in scientific research. It has shown promising results in various areas of research, including cancer treatment, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Antiviral Activity
Indole derivatives, to which our compound belongs, have demonstrated antiviral potential. Specifically, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide may exhibit inhibitory effects against certain viruses. For instance:
- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and found that compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate displayed inhibitory activity against influenza A .
- Cihan-Üstündag et al. investigated 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, including our compound, against Coxsackie B4 virus, revealing potent antiviral activity .
Other Potential Uses
Beyond the mentioned applications, consider exploring additional areas such as antitubercular, antidiabetic, and antimalarial activities. While direct studies on our compound are limited, its indole-based framework provides a foundation for further investigation.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-oxadiazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The activities of similar 1,3,4-oxadiazole derivatives can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a similar 1,3,4-oxadiazole nucleus have been associated with a wide variety of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact a compound’s bioavailability and pharmacokinetic parameters.
Result of Action
Similar 1,3,4-oxadiazole derivatives have shown potent in vitro activities against mycobacterium tuberculosis , suggesting that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide may have similar effects.
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O2/c17-13-4-2-1-3-12(13)15-20-21-16(23-15)19-14(22)11-7-5-10(9-18)6-8-11/h1-8H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZGWMFBIMKQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
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